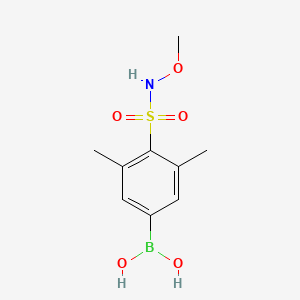

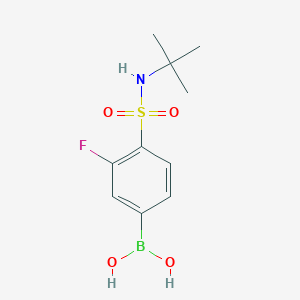

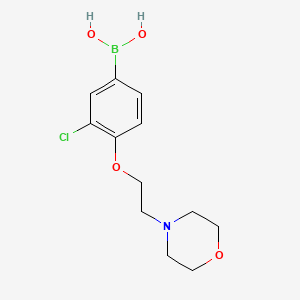

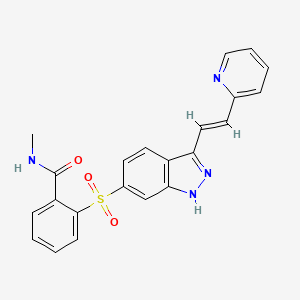

(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid

Overview

Description

Boronic acids are a class of organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Synthesis Analysis

The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . For example, phenyl boronic acids have been synthesized using 3,5-dichloro-BODIPY derivatives .

Molecular Structure Analysis

Boronic acids contain a boron atom, which is capable of forming stable covalent bonds with other atoms. This allows boronic acids to form complex structures with other organic compounds .

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in various chemical reactions. They are often used in cross-coupling reactions, which are useful in the formation of carbon-carbon bonds . They can also react with diols and amino alcohols .

Scientific Research Applications

Formation and Characterization of Complexes

The compound has been studied for its reaction with aryloxorhodium complexes, resulting in the formation of cationic rhodium complexes with new tetraarylpentaborates. These complexes have been characterized for their structure and chemical properties. This research provides insights into the formation mechanisms and potential applications in synthesizing complex inorganic compounds (Nishihara, Nara, & Osakada, 2002).

Fluorescence Quenching Studies

Studies on fluorescence quenching have been conducted with boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, to understand their behavior in different environments. The findings suggest the existence of different conformers in the ground state and the formation of intermolecular and intramolecular hydrogen bonding in alcohol environments, which is critical for understanding the behavior of these compounds in various media (Geethanjali et al., 2015).

Boronic Acid as a Synthetic Intermediate

Boronic acids, including (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid, are recognized for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. They act as synthetic intermediates and building blocks, and the introduction of additional functional groups into boronic acids can provide new opportunities for application in various fields (Zhang et al., 2017).

Catalysis and Amide Formation

Boronic acids are utilized in catalysis, including the direct formation of amides from carboxylic acids and amines. New derivatives of boronic acids have been synthesized and evaluated for their reactivity and application as catalysts under ambient conditions. These findings are significant for advancing green chemistry and understanding the reaction mechanisms in organic synthesis (Arnold et al., 2008).

Interaction with Sugars and Diols

Boronic acids, due to their ability to form reversible covalent bonds with hydroxy groups, have been studied for their interaction with sugars and diols. This property is exploited for applications in carbohydrate recognition and potentially in the development of new materials or drug delivery systems (Mulla, Agard, & Basu, 2004).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis for the construction of carbon–carbon bonds .

Result of Action

The result of the action of (5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is a powerful tool for creating complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The action of this compound, like other boronic acids used in Suzuki–Miyaura cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid reagent also plays a crucial role in the success of the reaction .

Safety and Hazards

While specific safety and hazard information for “(5-(N,N-dimethylsulfamoyl)-2-methoxyphenyl)boronic acid” is not available, it’s important to handle all chemicals with care. Boronic acids, like many other chemicals, should be handled with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for the specific boronic acid you are using .

Future Directions

Boronic acids have a wide range of applications in various fields, including medicinal chemistry, catalysis, and materials science . Their unique reactivity and ability to form complex structures make them a valuable tool in chemical synthesis. Future research will likely continue to explore new synthesis methods and applications for boronic acids.

Properties

IUPAC Name |

[5-(dimethylsulfamoyl)-2-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOICVGQXNCOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1434213.png)

![6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434215.png)